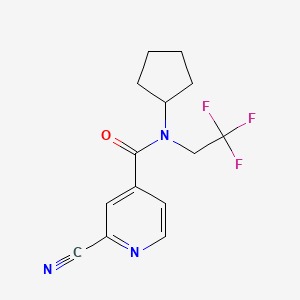
2-Cyano-N-cyclopentyl-N-(2,2,2-trifluoroethyl)pyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyano-N-cyclopentyl-N-(2,2,2-trifluoroethyl)pyridine-4-carboxamide is a fluorinated pyridine derivative. Compounds containing fluorine atoms are of significant interest due to their unique physical, chemical, and biological properties. The presence of fluorine atoms often imparts enhanced stability, lipophilicity, and bioavailability, making such compounds valuable in various fields, including pharmaceuticals and agrochemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of fluorinated pyridines, including 2-Cyano-N-cyclopentyl-N-(2,2,2-trifluoroethyl)pyridine-4-carboxamide, typically involves nucleophilic substitution reactions. Pyridines containing leaving groups such as halogens, sulfonates, or nitro groups are used as starting materials. Common nucleophiles include fluorides of alkaline metals, hydrofluoric acid, tetrabutylammonium fluoride, and fluoroboric acid .
Industrial Production Methods
Industrial production methods for fluorinated pyridines often involve large-scale nucleophilic substitution reactions under controlled conditions. The use of efficient fluorinating reagents and catalysts is crucial to achieve high yields and purity. The development of reliable fluorination technology has accelerated the production of fluorinated compounds for various applications .
Análisis De Reacciones Químicas
Types of Reactions
2-Cyano-N-cyclopentyl-N-(2,2,2-trifluoroethyl)pyridine-4-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydride. Reaction conditions vary depending on the desired product and include temperature control, solvent selection, and catalyst use .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized pyridine derivatives, while substitution reactions can produce a wide range of substituted compounds .
Aplicaciones Científicas De Investigación
2-Cyano-N-cyclopentyl-N-(2,2,2-trifluoroethyl)pyridine-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its stability and bioavailability.
Industry: Utilized in the development of agrochemicals and other industrial products
Mecanismo De Acción
The mechanism of action of 2-Cyano-N-cyclopentyl-N-(2,2,2-trifluoroethyl)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s fluorinated structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways depend on the specific application and biological context .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other fluorinated pyridines and trifluoromethyl-containing derivatives. Examples include:
- 2-Fluoropyridine
- 2,6-Difluoropyridine
- Trifluoromethylpyridine derivatives .
Uniqueness
2-Cyano-N-cyclopentyl-N-(2,2,2-trifluoroethyl)pyridine-4-carboxamide is unique due to its specific combination of a cyano group, a cyclopentyl group, and a trifluoroethyl group attached to the pyridine ring. This unique structure imparts distinct physical, chemical, and biological properties, making it valuable for various applications .
Propiedades
IUPAC Name |
2-cyano-N-cyclopentyl-N-(2,2,2-trifluoroethyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O/c15-14(16,17)9-20(12-3-1-2-4-12)13(21)10-5-6-19-11(7-10)8-18/h5-7,12H,1-4,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONPMVGOTAGAVQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CC(F)(F)F)C(=O)C2=CC(=NC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-{4-[4-(furan-2-carbonyl)piperazin-1-yl]-6-methyl-1-phenyl-2-sulfanylidene-1,2-dihydropyrimidin-5-yl}ethan-1-one](/img/structure/B3017548.png)

![1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-ethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B3017553.png)
![4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2H-benzo[h]chromen-2-one](/img/structure/B3017554.png)




![3-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]-3-(oxan-4-yl)propanoic acid](/img/structure/B3017562.png)
![N-[1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine](/img/structure/B3017564.png)


![10-(2,5-dimethylbenzenesulfonyl)-N-(2-methoxyethyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B3017570.png)

